molecular formula C9H14O7 B12735107 2-Isopropyl citrate CAS No. 83966-24-9

2-Isopropyl citrate

Cat. No.: B12735107
CAS No.: 83966-24-9
M. Wt: 234.20 g/mol
InChI Key: VRBUFFFVTDWWMY-UHFFFAOYSA-N
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Description

2-Isopropyl citrate is an organic compound with the molecular formula C9H14O7. It belongs to the class of tricarboxylic acids and derivatives, which contain three carboxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl citrate can be synthesized through an esterification reaction between citric acid and isopropanol. The reaction typically involves refluxing citric acid with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 70-80°C and continuous stirring for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl citrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropyl citrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and preventing their participation in harmful reactions. It may also influence metabolic pathways by interacting with enzymes and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl citrate is unique due to its combination of the tricarboxylic acid structure and the isopropyl group. This unique structure imparts specific chemical properties, such as enhanced solubility in organic solvents and distinct reactivity patterns, making it valuable in various applications .

Properties

CAS No.

83966-24-9

Molecular Formula

C9H14O7

Molecular Weight

234.20 g/mol

IUPAC Name

3-hydroxy-3-propan-2-yloxycarbonylpentanedioic acid

InChI

InChI=1S/C9H14O7/c1-5(2)16-8(14)9(15,3-6(10)11)4-7(12)13/h5,15H,3-4H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

VRBUFFFVTDWWMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(CC(=O)O)(CC(=O)O)O

melting_point

126 - 128 °C

physical_description

Solid

Origin of Product

United States

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